molecular formula C9H13NO2 B2752569 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid CAS No. 1032056-99-7

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Cat. No.: B2752569
CAS No.: 1032056-99-7
M. Wt: 167.208
InChI Key: CHWCHFSOHNZGKJ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (CAS: 1032056-99-7) is a piperidine derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the nitrogen atom and a carboxylic acid group at the 2-position of the piperidine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol .

Properties

IUPAC Name

1-prop-2-ynylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWCHFSOHNZGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene, with sodium hydroxide as the base . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an inhibitor of monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. Selective inhibition of MAO-A and MAO-B isoforms is crucial for developing therapies for neurological disorders, including depression and Parkinson's disease. Research indicates that derivatives of this compound can selectively inhibit these enzymes, showing promise as therapeutic agents for conditions associated with oxidative stress and neurodegeneration .

Pharmacological Studies

1. Neuroprotective Effects
Studies have highlighted the neuroprotective properties of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid derivatives. For instance, compounds exhibiting selective inhibition of MAO-B have been shown to reduce dopaminergic neuron loss in models of Parkinson's disease, suggesting their potential role as neuroprotective agents .

2. Pain Management
Research also explores the efficacy of this compound in pain management. It has been evaluated in mouse models for its ability to alleviate neuropathic pain, demonstrating significant analgesic effects. This suggests that analogs of this compound may serve as novel treatments for chronic pain conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Various studies have systematically modified its structure to evaluate the effects on MAO inhibition and other biological activities. For example, modifications at specific positions on the piperidine ring have led to enhanced selectivity and potency against MAO isoforms, illuminating pathways for future drug design .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Study Focus Findings
Study on MAO InhibitionEvaluated the inhibition of MAO-A and MAO-B by various derivativesIdentified potent inhibitors with selectivity towards MAO-B, indicating potential for Parkinson's treatment
Neuroprotective EffectsAssessed neuroprotective properties in animal modelsDemonstrated reduced neuronal loss and improved motor functions in treated mice
Pain ManagementInvestigated analgesic effects in neuropathic pain modelsShowed significant pain relief compared to control groups, suggesting therapeutic potential

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Piperidine-2-carboxylic Acid Derivatives

(2S)-1-(Propan-2-yl)piperidine-2-carboxylic Acid
  • Structure : Isopropyl group at the piperidine nitrogen.
  • Synthesis : Prepared in 97% yield via coupling of (2S)-piperidine-2-carboxylic acid with propan-2-yl reagents under mild conditions .
  • Key Differences :
    • The isopropyl group lacks the triple bond of the propargyl substituent, reducing steric hindrance and rigidity.
    • Higher synthetic yield compared to propargyl analogs suggests alkyl groups may be more compatible with standard coupling conditions.
1-(Prop-2-yn-1-yl)piperidine-3-carboxylic Acid (Positional Isomer)
  • Structure : Propargyl group at nitrogen, carboxylic acid at the 3-position.
  • Availability : Commercially available (CAS: 926254-90-2), indicating feasible synthesis routes .

Aromatic and Heteroaromatic Derivatives

1-(Benzimidazole-Methyl)piperidine-2-carboxylic Acid (Compound 20)
  • Structure : Benzimidazole-methyl substituent at nitrogen.
  • Synthesis: Reductive amination with 53% yield, requiring sodium cyanoborohydride and acetic acid .
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
  • Structure : Imidazo-pyridine substituent.
  • Molecular Weight : 259.3 g/mol (vs. 167.21 for the propargyl analog) .
  • Key Differences :
    • Increased molecular weight and aromaticity likely improve target binding but reduce metabolic stability.

Sulfonyl and Phosphonate Derivatives

1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic Acid
  • Structure : Sulfonyl group with a nitrobenzene moiety.
  • Synthesis : Sulfonylation reactions yield derivatives with strong electron-withdrawing effects .
  • Key Differences :
    • The sulfonyl group increases acidity of the carboxylic acid (pKa ~1–2) and enhances hydrogen-bond acceptor capacity .
cis-4-(Phosphonomethyl)piperidine-2-carboxylic Acid (CGS 19755)
  • Structure: Phosphonomethyl group at the 4-position.
  • Biological Activity: NMDA receptor antagonist with nanomolar affinity .
  • Key Differences :
    • The charged phosphonate group at physiological pH enables strong ionic interactions, unlike the neutral propargyl group.

Thioester and Siderophore-Inspired Derivatives

(2R)-1-(3-Acetylthio-2-(2,3-dimethoxybenzyl)propanoyl)piperidine-2-carboxylic Acid
  • Structure : Thioester and dimethoxybenzyl substituents.
  • Application : Metallo-β-lactamase inhibitor, highlighting the role of sulfur in metal coordination .
  • Key Differences :
    • The thioester group introduces hydrolytic instability but enables covalent interactions with enzymes.

Biological Activity

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a piperidine derivative characterized by a propynyl group and a carboxylic acid functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor modulation.

The molecular formula of this compound is C11H13NC_{11}H_{13}N with a molecular weight of approximately 167.21 g/mol. The presence of the propynyl group contributes unique chemical properties that influence its biological activity.

Research indicates that this compound may interact with various biological targets, influencing cellular signaling pathways and metabolic processes. Preliminary studies suggest potential analgesic and anti-inflammatory effects, although specific interactions remain under investigation .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

  • Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, which could lead to therapeutic applications in pain management or inflammation control.

Table 1: Predicted Biological Activities

Activity TypeDescriptionEvidence Source
Enzyme InhibitionInhibits various enzymes involved in metabolism
Receptor ModulationPotential modulator of pain and inflammatory receptors
Analgesic EffectsMay provide pain relief through receptor interaction
Anti-inflammatory EffectsPotential to reduce inflammation

Case Studies

Several studies have explored the biological activity of piperidine derivatives, highlighting the potential of this compound:

  • Study on Enzyme Targets : A study using SwissTargetPrediction identified multiple enzyme targets for piperidine derivatives, including kinases and proteases. This suggests that this compound could affect similar pathways, leading to various pharmacological effects .
  • Neuroprotective Potential : Research indicates that piperidine derivatives can exhibit neuroprotective effects, potentially making this compound relevant for treating neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives have shown promise against microbial infections, suggesting that 1-(Prop-2-yn-1-y)piperidine-2-carboxylic acid might also possess antimicrobial properties .

Q & A

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

  • Methodological Answer : The carboxylic acid group facilitates covalent binding to active-site lysine residues (e.g., transaminases). Propargyl groups enable click chemistry for bioconjugation (e.g., with azide-tagged biomolecules). Prodrug activation via esterase cleavage is validated in vitro .

Q. How is the compound utilized in materials science (e.g., polymer precursors)?

  • Methodological Answer : The alkyne group participates in Huisgen cycloaddition (click chemistry) to form triazole-linked polymers. Thermal stability is assessed via TGA/DSC, with degradation profiles compared to non-propargyl analogs .

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